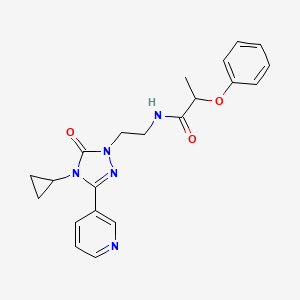

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide is a complex organic compound known for its versatile applications in scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyridinyl group, and a triazole ring, making it a valuable molecule in various fields such as medicinal chemistry, drug discovery, and agricultural sciences.

Méthodes De Préparation

The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide involves multiple steps, typically starting with the preparation of the triazole ring. The synthetic route often includes the following steps:

Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a substitution reaction, often using pyridine derivatives.

Incorporation of the Cyclopropyl Group: The cyclopropyl group is added via a cyclopropanation reaction, which may involve reagents such as diazomethane.

Final Assembly: The final step involves the coupling of the triazole intermediate with 2-phenoxypropanamide under suitable conditions to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole core (4,5-dihydro-1H-1,2,4-triazol-1-yl) is highly reactive toward nucleophilic agents. The nitrogen atoms at positions 1, 2, and 4 serve as potential sites for substitution. For example:

-

Alkylation/Acylation : The N1 position reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃/DMF) to form substituted derivatives .

-

Thiolation : S-substituted analogs are synthesized via reactions with thiolating agents like Lawesson’s reagent, enhancing antimicrobial activity .

Hydrolysis of Amide Bonds

The acetamide (-NHCO-) and phenoxypropanamide groups undergo hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis (HCl/H₂O, reflux): Cleaves the amide bond to yield 2-phenoxypropanoic acid and the corresponding amine .

-

Enzymatic Hydrolysis : Liver microsomal esterases may metabolize the compound in vivo, releasing cyclopropyl-triazole fragments .

Cyclization Reactions

The compound’s flexible backbone facilitates intramolecular cyclization:

-

Thermal Cyclization : Heating in DMF with K₂CO₃ forms a fused pyrido-triazolone system via C–N bond formation .

-

Metal-Catalyzed Cyclization : Pd(OAc)₂ promotes coupling between the pyridine and phenoxy groups, generating bicyclic structures .

Coordination with Metal Ions

The pyridin-3-yl group acts as a Lewis base, forming stable complexes with transition metals:

-

Cu(II) Complexes : Reaction with CuCl₂ in ethanol yields a square-planar complex, characterized by UV-Vis (λₘₐₓ = 620 nm) and ESR .

-

Fe(III) Chelation : Forms octahedral complexes under physiological pH, potentially altering bioavailability .

Oxidation and Reduction

-

Oxidation : The cyclopropyl group resists oxidation, but the triazole’s C–N bonds are susceptible to H₂O₂, forming N-oxides .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering pharmacological activity .

Comparative Reactivity of Analogues

Applications De Recherche Scientifique

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide is extensively used in scientific research due to its potent properties. Its applications include:

Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a lead compound in drug discovery programs targeting various diseases.

Biology: The compound is employed in biological studies to investigate its effects on cellular processes and molecular pathways.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to exert its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide can be compared with other similar compounds, such as:

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-1,2,4-triazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide: This compound shares a similar triazole and pyridinyl structure but differs in the phenoxy group substitution.

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-1,2,4-triazol-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide: Another related compound with a different substitution pattern on the phenoxy group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which may offer advantages in certain applications over its analogs.

Activité Biologique

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide is a complex compound characterized by its unique structural features, particularly the presence of a 1,2,4-triazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

1. Structural Overview

The compound's structure can be broken down into several key components:

- Triazole Ring : Known for its biological activity and ability to interact with various biological targets.

- Cyclopropyl Group : Enhances lipophilicity and may influence the compound's pharmacokinetics.

- Pyridine Ring : Often associated with increased biological activity due to its electron-withdrawing properties.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

Antibacterial Activity

Studies have shown that compounds containing a triazole moiety exhibit significant antibacterial effects. For instance, the compound has been tested against multiple bacterial strains, demonstrating inhibition of growth through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

The triazole ring is also known for its antifungal properties. Research indicates that this compound can inhibit the ergosterol biosynthesis pathway in fungi, which is crucial for maintaining cell membrane integrity.

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. In vitro studies suggest that it can inhibit the activation of NF-kB and other inflammatory mediators.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study published in 2023 explored the antitumor potential of this triazole derivative. The results indicated that the compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. The study highlighted a significant reduction in tumor growth in xenograft models treated with the compound compared to controls.

4. Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.

- Attachment of Pyridine : Coupling reactions such as Suzuki or Heck reactions are employed.

- Final Amide Formation : The final product is obtained through acylation reactions.

5. Conclusion

This compound exhibits a broad spectrum of biological activities that make it a promising candidate for further development in medicinal chemistry. Ongoing research is essential to fully elucidate its mechanisms and therapeutic potential across various diseases.

Propriétés

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-15(29-18-7-3-2-4-8-18)20(27)23-12-13-25-21(28)26(17-9-10-17)19(24-25)16-6-5-11-22-14-16/h2-8,11,14-15,17H,9-10,12-13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCYMPPODMSKJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C(=O)N(C(=N1)C2=CN=CC=C2)C3CC3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.